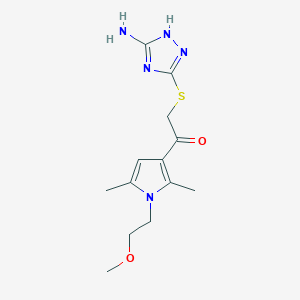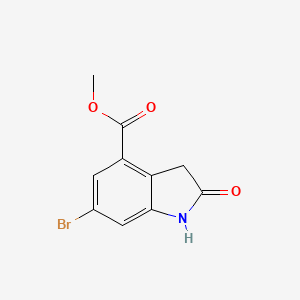
Methyl 6-bromo-2-oxoindoline-4-carboxylate
Descripción general
Descripción
“Methyl 6-bromo-2-oxoindoline-4-carboxylate” is a chemical compound with the CAS Number: 1818847-70-9 . It has a molecular weight of 284.11 and its IUPAC name is methyl 6-bromo-2-hydroxy-1-methyl-1H-indole-4-carboxylate . It is a solid substance and is stored in dry conditions at 2-8°C .
Molecular Structure Analysis
The InChI code for “Methyl 6-bromo-2-oxoindoline-4-carboxylate” is 1S/C11H10BrNO3/c1-13-9-4-6 (12)3-8 (11 (15)16-2)7 (9)5-10 (13)14/h3-5,14H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 6-bromo-2-oxoindoline-4-carboxylate” is a solid substance . It has a molecular weight of 284.11 . The compound is stored in dry conditions at 2-8°C . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not available in the retrieved data.Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, including “Methyl 6-bromo-2-oxoindoline-4-carboxylate”, have shown inhibitory activity against various viruses. For instance, one derivative showed inhibitory activity against influenza A with an IC50 value of 7.53 μmol/L .
Anti-inflammatory Activity
Indole derivatives are known to possess anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and other mediators of inflammation, making them potential candidates for the treatment of inflammatory diseases .
Anticancer Activity
Indole derivatives have shown potential as anticancer agents. They can inhibit the proliferation of various types of cancer cells, including lung adenocarcinoma cells. This makes them promising candidates for the development of new anticancer drugs .
Antioxidant Activity
Indole derivatives also exhibit antioxidant activity. They can neutralize harmful free radicals in the body, thereby preventing oxidative stress and related diseases .
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial activity against a variety of pathogens. This makes them potential candidates for the development of new antimicrobial drugs .
Safety and Hazards
The compound has been classified with the signal word "Warning" . Hazard statements associated with it include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary statements include P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), and P362 (Take off contaminated clothing) .
Propiedades
IUPAC Name |
methyl 6-bromo-2-oxo-1,3-dihydroindole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-15-10(14)7-2-5(11)3-8-6(7)4-9(13)12-8/h2-3H,4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVGDRPQDRGFKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CC(=O)NC2=CC(=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-2-oxoindoline-4-carboxylate | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2878321.png)
![1-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2878322.png)
![6-(tert-butyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2878324.png)
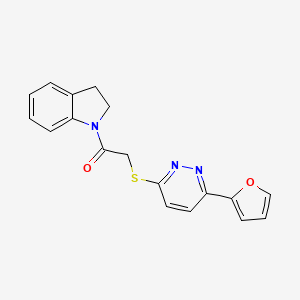
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(6-methoxypyridin-3-yl)methanone](/img/structure/B2878326.png)
methanone](/img/structure/B2878327.png)
![(2E)-3-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide](/img/structure/B2878330.png)
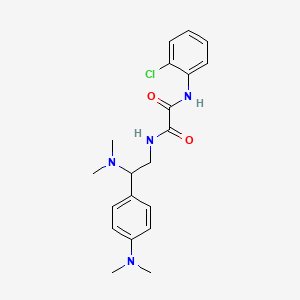
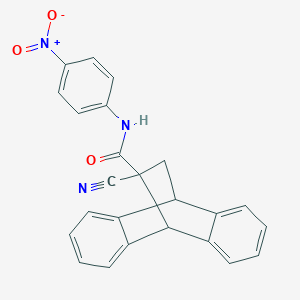
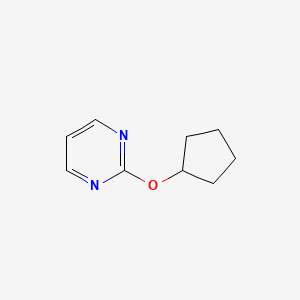
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2878339.png)
